3-Methoxybenzene-1,2-diamine
Overview
Description
3-Methoxybenzene-1,2-diamine is a chemical compound that is part of the substituted methoxybenzenes family. It is characterized by the presence of an amine group attached to a benzene ring which is further substituted with a methoxy group. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds.
Synthesis Analysis
The synthesis of N-arylbenzene-1,2-diamines, including 3-methoxybenzene-1,2-diamine, can be achieved through the photoreaction of 4-methoxyazobenzenes. The study demonstrates that the solvent used during the irradiation process plays a crucial role in determining the product outcome. When 4-methoxyazobenzenes are irradiated in DMF containing hydrochloric acid, N2-aryl-4-methoxybenzene-1,2-diamines are produced as the major product. This indicates that by controlling the reaction conditions, specifically the choice of solvent and acid concentration, the synthesis of 3-methoxybenzene-1,2-diamine can be selectively achieved .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3-methoxybenzene-1,2-diamine, they do provide insights into the structures of related methoxybenzene derivatives. For instance, compounds such as 1,2-dimethoxy-4-nitrobenzene and 1-(2,4,5-trimethoxyphenyl)-1-butanone are reported to have planar structures. This suggests that the methoxy group can influence the planarity of the benzene ring to which it is attached. In the case of 3-methoxybenzene-1,2-diamine, it can be inferred that the methoxy and amine substituents may similarly affect its molecular conformation .
Chemical Reactions Analysis
The chemical behavior of 3-methoxybenzene-1,2-diamine can be inferred from the reactions of similar compounds. The photoreaction mechanism discussed in the synthesis of N-arylbenzene-1,2-diamines implies that 3-methoxybenzene-1,2-diamine could participate in further chemical transformations under different conditions. For example, the presence of the amine group could allow for reactions such as acylation, sulfonation, or alkylation, expanding the compound's utility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxybenzene-1,2-diamine can be partially deduced from the properties of related methoxybenzene derivatives. The reported hydrogen-bonded dimers and the packing arrangements in solids for the methoxybenzene derivatives suggest that 3-methoxybenzene-1,2-diamine may also exhibit similar intermolecular interactions, affecting its melting point, solubility, and crystalline structure. Additionally, the presence of both methoxy and amine groups is likely to influence its polarity, boiling point, and reactivity .
Scientific Research Applications
Application 1: Synthesis of N-arylbenzene-1,2-diamines
- Summary of the Application: 3-Methoxybenzene-1,2-diamine is used in the selective synthesis of N-arylbenzene-1,2-diamines . These compounds are important for synthesizing various benzimidazole derivatives .
- Methods of Application: The synthesis of N-arylbenzene-1,2-diamines involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid . This process is carried out under ambient nitrogen conditions in a quartz tube for 2.5 hours .
- Results or Outcomes: The result of this process is the selective synthesis of the 4-methoxy-N2-arylbenzene-1,2-diamines .
Application 2: Pharmaceutical Intermediate
Application 3: Synthesis of Anisole
- Summary of the Application: 3-Methoxybenzene-1,2-diamine can be used in the synthesis of Anisole . Anisole, also known as methoxybenzene, is used in perfumes, flavorings, insecticides, and solvents .
- Methods of Application: The synthesis of Anisole involves the coupling of sodium phenoxide with a methyl halide in the Williamson ether synthesis . Methylation of sodium phenoxide, either using dimethyl sulphate or methyl chloride, is the first step in the production of anisole .
- Results or Outcomes: The result of this process is the synthesis of Anisole .
Application 4: Synthesis of 1,3,5-Trimethoxybenzene
- Summary of the Application: 3-Methoxybenzene-1,2-diamine can be used in the synthesis of 1,3,5-Trimethoxybenzene . This compound is a biomarker for the measurement of flavonoid consumption and is used in pharmaceutical proton NMR spectroscopy as a quantitative reference .
- Results or Outcomes: The result of this process is the synthesis of 1,3,5-Trimethoxybenzene .
Application 5: Synthesis of 1-Aryl-1H-Benzimidazoles
- Summary of the Application: 3-Methoxybenzene-1,2-diamine can be used in the synthesis of 1-Aryl-1H-Benzimidazoles . These compounds have gained attention for a long time and been studied for the applications of platelet-derived growth factor receptor (PDGFR), cyclooxygenase (COX), and phosphodiesterase 10A inhibitors, as well as for many optoelectronic materials .
- Methods of Application: The synthesis of 1-Aryl-1H-Benzimidazoles involves the solvent-controllable photoreaction of 4-methoxyazobenzenes . The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
- Results or Outcomes: The result of this process is the synthesis of 1-Aryl-1H-Benzimidazoles .
Application 6: Pain Relief
Safety And Hazards
Future Directions
While specific future directions for 3-Methoxybenzene-1,2-diamine are not available, one study mentioned the solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines . This suggests potential future research directions in exploring the properties and applications of similar compounds.
properties
IUPAC Name |
3-methoxybenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLWXPJTAKXXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276664 | |
Record name | 3-methoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzene-1,2-diamine | |
CAS RN |
37466-89-0 | |
Record name | 3-Methoxy-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37466-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxybenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20276664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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